3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
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Overview
Description
3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a methanoisoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a large scale while maintaining high quality standards .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-4-methylbenzoic acid: This compound has a similar core structure but differs in the substituents attached to the benzoic acid moiety.
N-trifluoromethanesulfonyloxy-Bicyclo-[2,2,1]-Hept-5-ene-2,3-Dicarboximide: Another related compound with a different functional group attached to the isoindole ring.
Uniqueness
The uniqueness of 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19NO4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid |
InChI |
InChI=1S/C22H19NO4/c24-20-18-14-10-16(12-5-2-1-3-6-12)17(11-14)19(18)21(25)23(20)15-8-4-7-13(9-15)22(26)27/h1-9,14,16-19H,10-11H2,(H,26,27) |
InChI Key |
GDZSXAPNWLLJAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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